molecular formula C5H9BrO3 B3034624 2-(3-Bromopropoxy)acetic acid CAS No. 198422-74-1

2-(3-Bromopropoxy)acetic acid

Cat. No.: B3034624
CAS No.: 198422-74-1
M. Wt: 197.03 g/mol
InChI Key: FWCDZXLPIOVWID-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)acetic acid is an organic compound with the molecular formula C5H9BrO3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 3-bromopropoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Scientific Research Applications

2-(3-Bromopropoxy)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)acetic acid typically involves the reaction of 3-bromopropanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Esterification: Esters of this compound.

    Reduction: 2-(3-Bromopropoxy)ethanol.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)acetic acid involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromopropoxy)acetic acid
  • 2-(4-Bromobutoxy)acetic acid
  • 2-(3-Chloropropoxy)acetic acid

Uniqueness

2-(3-Bromopropoxy)acetic acid is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-bromopropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCDZXLPIOVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of glycolic acid (2.03 g, 26 mmol) and 1,3-dibromopropane (6.41 g, 32 mmol) in THF (50 ml) was added sodium hydride (1.56 g, 65 mmol). This was stirred at room temperature for 16 h. The reaction mixture was quenched with dilute HCl (1.0 M, 100 ml) and then extracted into chloroform (3×50 ml). This was then washed with brine, dried, filtered and evaporated to dryness in vacuo. The residue was purified by chromatography (SiO2, CHCl3 /MeOH) to yield the title compound (2.91 g, 57%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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